
N-(1-isopropyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-4-piperidinyl)butanamide, commonly known as Isobutylcarbonyl-α-phenylacetyl-L-prolyl-L-phenylalaninamide (IPP), is a synthetic compound that is widely used in scientific research. This compound is a member of the family of synthetic opioids, which are compounds that bind to opioid receptors in the body and produce pain relief and other effects.
Scientific Research Applications
N-(1-isopropyl-4-piperidinyl)butanamide is widely used in scientific research as a tool to study opioid receptors and their effects on the body. This compound is commonly used in in vitro and in vivo experiments to study the pharmacology and physiology of opioid receptors. This compound is also used in animal studies to investigate the effects of opioids on behavior, pain, and other physiological processes.
Mechanism of Action
N-(1-isopropyl-4-piperidinyl)butanamide binds to opioid receptors in the body, specifically the mu-opioid receptor. This binding produces a cascade of events that ultimately leads to the production of pain relief and other effects. This compound is a full agonist at the mu-opioid receptor, meaning that it produces the maximum effect possible at this receptor.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated through the activation of the mu-opioid receptor. This compound is also known to produce side effects such as nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
N-(1-isopropyl-4-piperidinyl)butanamide is a useful tool for studying opioid receptors and their effects on the body. This compound is relatively easy to synthesize and is widely available. This compound is also a full agonist at the mu-opioid receptor, making it a useful tool for studying the effects of opioids on the body. However, this compound is a synthetic compound and may not accurately reflect the effects of natural opioids in the body. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are many future directions for research on N-(1-isopropyl-4-piperidinyl)butanamide and its effects on the body. One area of research is the development of new opioids that are more effective and have fewer side effects than current opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of opioids on the body, including their effects on pain sensitivity, cognitive function, and other physiological processes.
Synthesis Methods
N-(1-isopropyl-4-piperidinyl)butanamide is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of phenylacetic acid with thionyl chloride to produce phenylacetyl chloride. The second step involves the reaction of phenylacetyl chloride with N-isopropyl-4-piperidone to produce N-(1-isopropyl-4-piperidinyl)phenylacetyl chloride. The final step involves the reaction of N-(1-isopropyl-4-piperidinyl)phenylacetyl chloride with L-prolyl-L-phenylalanine amide to produce this compound.
properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-5-12(15)13-11-6-8-14(9-7-11)10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNZVRGGMRKBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5021321.png)


![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)
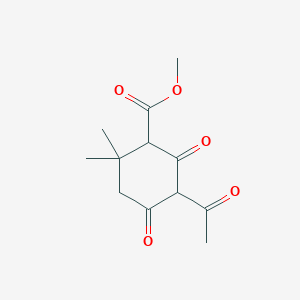
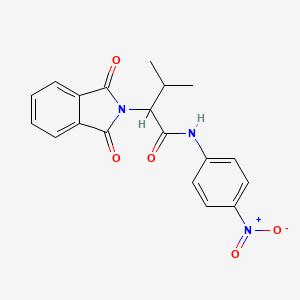
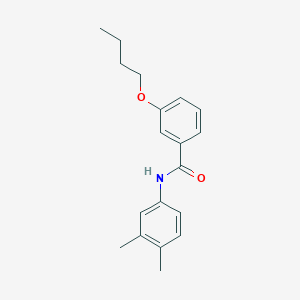
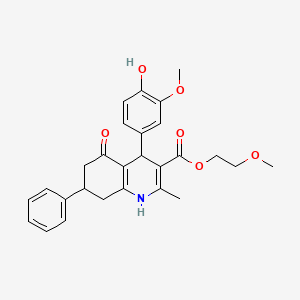
![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)

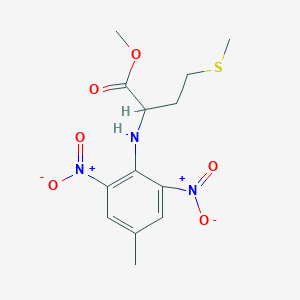
![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)